2-(Chloromethyl)-1-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-(difluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Difluoromethylation via radical processes is also a notable reaction pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-(Chloromethyl)-1-(difluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-(difluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different reactivity and properties.
1-(Difluoromethyl)naphthalene: Lacks the chloromethyl group, leading to variations in its chemical behavior and applications.
N-Difluoromethyl Amides: These compounds share the difluoromethyl group but differ in their overall structure and applications.
Uniqueness
2-(Chloromethyl)-1-(difluoromethyl)naphthalene is unique due to the presence of both chloromethyl and difluoromethyl groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H9ClF2 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9ClF2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,12H,7H2 |
InChI Key |
ZENIPCFLHKGNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.